5-Bromo-4-(2,4-dimethylphenyl)pyrimidine
Overview
Description
5-Bromo-4-(2,4-dimethylphenyl)pyrimidine: is an organic compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . This compound is a derivative of pyrimidine, substituted with a bromine atom at the 5-position and a 2,4-dimethylphenyl group at the 4-position. It is commonly used in various chemical reactions and has applications in scientific research.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-(2,4-dimethylphenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo nucleophilic displacement reactions with nucleophiles under specific conditions . Additionally, it can undergo direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . These interactions suggest that this compound can act as a substrate or inhibitor in enzymatic reactions, potentially affecting the activity of enzymes involved in pyrimidine metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with nucleophiles, which can lead to changes in cellular signaling pathways . Additionally, its ability to undergo metallation reactions suggests that it may influence gene expression by interacting with DNA or RNA molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For instance, its interaction with nucleophiles and metallation reactions indicate that it can bind to active sites of enzymes, thereby inhibiting or modifying their activity . Furthermore, these interactions can lead to changes in gene expression by affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may act as a mild inhibitor or activator of specific enzymes, while at high doses, it can exhibit toxic or adverse effects. Studies have shown that high doses of this compound can lead to significant changes in cellular metabolism and gene expression, potentially causing toxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for pyrimidine metabolism. For instance, its ability to undergo nucleophilic displacement and metallation reactions suggests that it can influence the metabolic flux of pyrimidine derivatives . These interactions can lead to changes in metabolite levels, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with nucleophiles and metallation reactions can lead to its localization within the nucleus, where it can influence gene expression . Additionally, its distribution within other organelles, such as mitochondria or endoplasmic reticulum, can affect cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine typically involves the bromination of 4-(2,4-dimethylphenyl)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium phosphate (K3PO4).
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: This compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the pyrimidine ring . In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
Uniqueness: 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of the 2,4-dimethylphenyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-bromo-4-(2,4-dimethylphenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-10(9(2)5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFKWDZZXGCVPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=NC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650012 | |
Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-39-9 | |
Record name | 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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